(1S,5S)-tert-butyl 3-(5-methyl-6-(2-methylpyridin-3-yloxy)pyrimidin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate
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Overview
Description
The compound “PMID21536438C20f” is a synthetic organic molecule known for its unique structure and significant biological activity. It is classified as a ligand and has been studied for its potential pharmacological applications . The compound’s IUPAC name is tert-butyl (1S,5S)-3-({5-methyl-6-[(2-methylpyridin-3-yl)oxy]pyrimidin-4-yl}oxy)-8-azabicyclo[3.2.1]octane-8-carboxylate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “PMID21536438C20f” involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrimidine ring: This involves the reaction of appropriate pyrimidine precursors under controlled conditions.
Attachment of the pyridine moiety: This step requires the use of a coupling reagent to attach the pyridine ring to the pyrimidine core.
Formation of the azabicyclo[3.2.1]octane structure: This is achieved through a series of cyclization reactions.
Introduction of the tert-butyl ester group: This final step involves esterification under acidic conditions.
Industrial Production Methods
Industrial production of “PMID21536438C20f” follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
“PMID21536438C20f” undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions
Major Products
Scientific Research Applications
“PMID21536438C20f” has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: It has shown promise as a therapeutic agent in various preclinical studies, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other biologically active molecules
Mechanism of Action
The mechanism of action of “PMID21536438C20f” involves its interaction with specific molecular targets, including enzymes and receptors. The compound modulates the activity of these targets, leading to various biological effects. The pathways involved include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
“PMID21536438C20f” is unique due to its specific structural features and biological activity. Similar compounds include other pyrimidine-based ligands and azabicyclo[3.2.1]octane derivatives. “PMID21536438C20f” stands out due to its high potency and selectivity for its molecular targets .
List of Similar Compounds
- Pyrimidine-based ligands
- Azabicyclo[3.2.1]octane derivatives
- Other synthetic organic ligands with similar biological activity
Properties
Molecular Formula |
C23H30N4O4 |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
tert-butyl (1S,5S)-3-[5-methyl-6-(2-methylpyridin-3-yl)oxypyrimidin-4-yl]oxy-8-azabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C23H30N4O4/c1-14-20(25-13-26-21(14)30-19-7-6-10-24-15(19)2)29-18-11-16-8-9-17(12-18)27(16)22(28)31-23(3,4)5/h6-7,10,13,16-18H,8-9,11-12H2,1-5H3/t16-,17-/m0/s1 |
InChI Key |
YKEGUYTXACKXKS-IRXDYDNUSA-N |
Isomeric SMILES |
CC1=C(N=CN=C1OC2C[C@@H]3CC[C@@H](C2)N3C(=O)OC(C)(C)C)OC4=C(N=CC=C4)C |
Canonical SMILES |
CC1=C(N=CN=C1OC2CC3CCC(C2)N3C(=O)OC(C)(C)C)OC4=C(N=CC=C4)C |
Origin of Product |
United States |
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